
1,1-Dimethylstannirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylstannirane is an organotin compound with the chemical formula C3H6Sn It is a member of the stannirane family, which are cyclic compounds containing a tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethylstannirane can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with a suitable base, such as sodium hydride, in an inert solvent like tetrahydrofuran. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylstannirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dimethyltin oxide, while substitution reactions can produce various organotin derivatives.
Applications De Recherche Scientifique
1,1-Dimethylstannirane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It can be used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylstannirane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms, leading to the formation of new compounds. This interaction can affect various biochemical pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethyltin dichloride
- 1,1-Dimethyltin oxide
- 1,1-Dimethyltin hydroxide
Uniqueness
1,1-Dimethylstannirane is unique due to its cyclic structure, which imparts different chemical properties compared to its linear counterparts
Propriétés
Numéro CAS |
834915-72-9 |
|---|---|
Formule moléculaire |
C4H10Sn |
Poids moléculaire |
176.83 g/mol |
Nom IUPAC |
1,1-dimethylstannirane |
InChI |
InChI=1S/C2H4.2CH3.Sn/c1-2;;;/h1-2H2;2*1H3; |
Clé InChI |
LXMSAELAXABPOO-UHFFFAOYSA-N |
SMILES canonique |
C[Sn]1(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


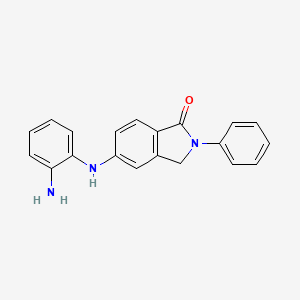
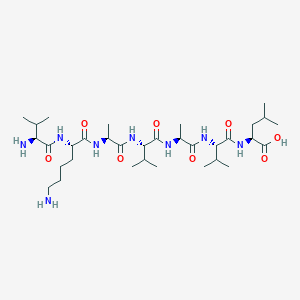

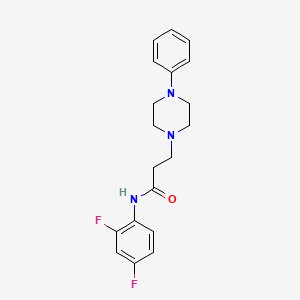
![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
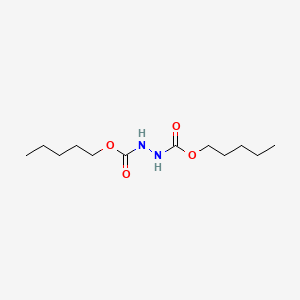

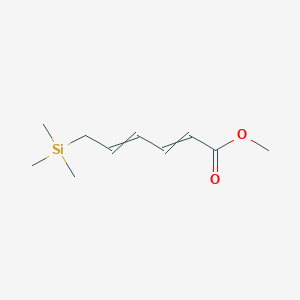
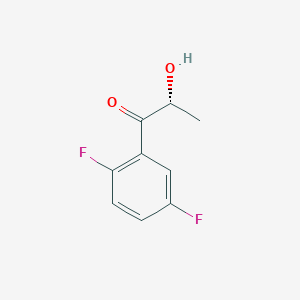
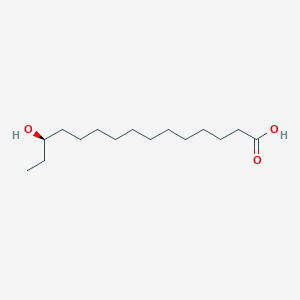

![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)

